molecular formula C11H15NO3 B14457171 tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate CAS No. 75400-61-2

tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate

Cat. No.: B14457171
CAS No.: 75400-61-2
M. Wt: 209.24 g/mol
InChI Key: CQQGJQPTVFPJFK-UHFFFAOYSA-N
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Description

tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate is a pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetyl substituent at the 2-position. The Boc group is widely used in organic synthesis to protect amines and heterocycles, while the acetyl moiety introduces electron-withdrawing effects, modulating the pyrrole ring’s reactivity. Pyrrole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products.

Properties

CAS No.

75400-61-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 2-acetylpyrrole-1-carboxylate

InChI

InChI=1S/C11H15NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h5-7H,1-4H3

InChI Key

CQQGJQPTVFPJFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

  • Pyrrole is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl pyrrole-1-carboxylate.
  • The resulting compound is then acetylated using acetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions where the acetyl or tert-butyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.

Major Products Formed:

  • Oxidation products include pyrrole derivatives with oxidized functional groups.
  • Reduction products include pyrrole derivatives with reduced functional groups.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological processes involving pyrrole derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various organic reactions, forming covalent bonds with other molecules and leading to the formation of new compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate with structurally related pyrrole derivatives, focusing on substituent effects, synthesis methods, physical properties, and applications.

Substituent Effects and Reactivity

Compound Name Substituent Key Reactivity/Properties Reference
tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate Methyl (electron-donating) Stabilizes pyrrole ring; enhances nucleophilicity. Less reactive in cross-coupling.
tert-Butyl 2-borono-1H-pyrrole-1-carboxylate Boronic acid Enables Suzuki-Miyaura cross-coupling; planar structure with intermolecular H-bonding.
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate Cyano (electron-withdrawing) Increases ring electron deficiency; may facilitate SNAr reactions.
Ethyl 1-(Boc-amino)-2-methyl-pyrrole-3-carboxylate (10a) Indole substituents Bulky indole groups enhance steric hindrance; high yields (98%) in Cu-catalyzed synthesis.
  • Acetyl vs.
  • Acetyl vs. Boronic Acid : Unlike boronic acid derivatives, the acetyl group lacks utility in cross-coupling but may stabilize intermediates via resonance.

Physical Properties

Compound Name Molecular Weight (g/mol) Physical State Melting Point (°C) Reference
Ethyl 1-(Boc-amino)-2-methyl-pyrrole-3-carboxylate (10a) 554.6 Pale yellow solid 169–173
tert-Butyl 2-borono-pyrrole-1-carboxylate 211.0 Crystalline solid Not reported
tert-Butyl 2-methyl-pyrrole-1-carboxylate ~183.2 Likely solid Not reported
tert-Butyl 2-methyl-5-(pyrrolidinylphenyl)-pyrrole 389.2 Yellow oil Not reported
  • Acetyl Substituent Impact : The acetyl group may lower melting points compared to crystalline boronic acid derivatives due to reduced intermolecular H-bonding.

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